molecular formula C₆H₁₁NO₄ B1142204 4-(Methoxy(methyl)amino)-4-oxobutanoic acid CAS No. 1156151-44-8

4-(Methoxy(methyl)amino)-4-oxobutanoic acid

Cat. No.: B1142204
CAS No.: 1156151-44-8
M. Wt: 161.16
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Description

4-(Methoxy(methyl)amino)-4-oxobutanoic acid is a chemical intermediate designed for research and development purposes. Compounds with the 4-oxobutanoic acid (succinic acid derivative) backbone are frequently utilized in organic synthesis, pharmaceutical research, and as building blocks for more complex molecules . Similar structures are employed in the preparation of specialized compounds and for teaching advanced synthetic chemistry methods, such as Friedel-Crafts acylation . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all materials responsibly in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

4-[methoxy(methyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7(11-2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSMLPKCUSFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Oxobutanoic Acid Derivatives with Methoxy(methyl)amine

The most direct route involves the condensation of 4-oxobutanoic acid derivatives with methoxy(methyl)amine. This method leverages nucleophilic acyl substitution, where the amine attacks the carbonyl group of the acid derivative. For instance, succinic anhydride reacts with methoxy(methyl)amine in dimethylformamide (DMF) at 110–120°C to form the target compound . The reaction proceeds via ring-opening of the anhydride, followed by amidation:

Succinic anhydride+CH3O(CH3)NH24-(Methoxy(methyl)amino)-4-oxobutanoic acid+H2O\text{Succinic anhydride} + \text{CH}3O(CH3)NH2 \rightarrow \text{this compound} + \text{H}2O

Key parameters include:

  • Solvent : DMF or ether-methanol mixtures .

  • Catalyst : Phase-transfer agents like tetrabutylammonium bromide enhance solubility and reaction rates .

  • Yield : 45–83%, depending on anhydride reactivity and purification methods .

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-amination.

Anhydride Ring-Opening with Methoxy(methyl)amine

Building on cyclic anhydride chemistry, maleic anhydride and cyclic phosphoric anhydrides have been employed as precursors. For example, cyclic phosphoric anhydride (II) reacts with diethyl oxalate in the presence of methoxy(methyl)amine under subzero conditions (-30°C), followed by hydrolysis with hydrogen chloride . The two-step process involves:

  • Anhydride activation :

    Cyclic anhydride+diethyl oxalateester intermediate (III)\text{Cyclic anhydride} + \text{diethyl oxalate} \rightarrow \text{ester intermediate (III)}
  • Acid hydrolysis :

    Ester (III)+HCl4-(Methoxy(methyl)amino)-4-oxobutanoic acid (IV)\text{Ester (III)} + \text{HCl} \rightarrow \text{this compound (IV)}

Optimization highlights :

  • Temperature : -30°C prevents premature decomposition of the anhydride .

  • Workup : Direct filtration of the intermediate minimizes side reactions.

  • Total yield : 90% with >90% purity .

This approach is scalable for industrial production but demands precise temperature control.

Oxidation of 4-(Methoxy(methyl)amino)butanoic Acid

Secondary alcohols or amines can be oxidized to introduce the ketone group. Using potassium permanganate (KMnO₄) in acidic or neutral media, 4-(methoxy(methyl)amino)butanoic acid undergoes selective oxidation at the β-carbon :

4-(Methoxy(methyl)amino)butanoic acidKMnO44-(Methoxy(methyl)amino)-4-oxobutanoic acid\text{4-(Methoxy(methyl)amino)butanoic acid} \xrightarrow{\text{KMnO}_4} \text{this compound}

Conditions :

  • Solvent : Aqueous H₂SO₄ (0.5 M).

  • Reaction time : 6–8 hours at 60°C.

  • Yield : 65–70% after recrystallization .

This method is limited by over-oxidation risks, necessitating careful monitoring.

Reductive Amination of 4-Oxobutanoic Acid

Reductive amination offers an alternative pathway, combining 4-oxobutanoic acid with methoxy(methyl)amine in the presence of sodium borohydride (NaBH₄) . The imine intermediate is reduced in situ:

4-Oxobutanoic acid+CH3O(CH3)NH2NaBH44-(Methoxy(methyl)amino)-4-oxobutanoic acid\text{4-Oxobutanoic acid} + \text{CH}3O(CH3)NH2 \xrightarrow{\text{NaBH}4} \text{this compound}

Advantages :

  • Mild conditions : Room temperature, ethanol solvent.

  • Yield : 75–80% .

This method avoids harsh acids but requires anhydrous conditions to prevent borohydride decomposition.

Multistep Synthesis via Ester Intermediates

A two-step synthesis begins with esterification of 4-oxobutanoic acid, followed by amidation. For example, ethyl 4-oxobutanoate reacts with methoxy(methyl)amine in ether, catalyzed by hydroxide ions :

  • Esterification :

    4-Oxobutanoic acid+EtOHethyl 4-oxobutanoate\text{4-Oxobutanoic acid} + \text{EtOH} \rightarrow \text{ethyl 4-oxobutanoate}
  • Amidation :

    Ethyl 4-oxobutanoate+CH3O(CH3)NH24-(Methoxy(methyl)amino)-4-oxobutanoic acid+EtOH\text{Ethyl 4-oxobutanoate} + \text{CH}_3O(CH_3)NH_2 \rightarrow \text{this compound} + \text{EtOH}

Key data :

  • Catalyst : NaOH or KOH (10 mol%).

  • Yield : 70–75% after hydrolysis .

This method provides flexibility in intermediate purification but adds synthetic steps.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Reaction Time (h)Scalability
CondensationSuccinic anhydride45–8390–9224–48Moderate
Anhydride ring-openingCyclic phosphoric anhydride90>9040High
OxidationKMnO₄65–7085–886–8Low
Reductive aminationNaBH₄75–8088–9012Moderate
Multistep synthesisEthyl 4-oxobutanoate70–7587–8924–36Low

Challenges and Optimization Strategies

  • Solubility Issues : Cyclic anhydrides exhibit poor solubility at low temperatures, addressed using methanol-ether mixtures .

  • Side Reactions : Over-amination in condensation reactions is mitigated by slow amine addition .

  • Purification : Recrystallization from DMF/n-butanol (2:1) improves purity to >90% .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxy(methyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in synthetic organic chemistry .

2. Biology:

  • Enzyme Interaction Studies: Research has indicated that this compound can be used to study enzyme interactions and metabolic pathways, providing insights into biological processes .
  • Antioxidant Activity: It exhibits significant antioxidant properties, reducing reactive oxygen species (ROS) levels in vitro, which suggests potential protective effects against oxidative stress .

3. Medicine:

  • Therapeutic Potential: Ongoing research is investigating its role in drug development for treating diseases such as diabetes and neurodegenerative disorders. Preliminary studies suggest it may improve glucose metabolism and protect neuronal cells from oxidative damage .

4. Industry:

  • Pharmaceuticals and Agrochemicals: The compound is utilized in the production of various pharmaceuticals and agrochemicals, highlighting its industrial relevance .

The biological activity of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is attributed to its interaction with various biological targets:

Key Mechanisms:

  • Nrf2 Activation: This compound may activate the Nrf2 pathway, enhancing cellular defense against oxidative stress by upregulating antioxidant enzymes.
  • Enzyme Inhibition: It has shown potential in inhibiting enzymes involved in metabolic pathways, which could impact conditions like diabetes and obesity .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Diabetes Management

  • A study on diabetic rats demonstrated that administration of this compound significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups.

Case Study 2: Neuroprotection

  • Research focused on neuroprotective effects indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting applications in treating neurodegenerative diseases like Alzheimer's .

Data Summary Table

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in synthesis of heterocycles
BiologyEnzyme interaction studiesReduces ROS levels; antioxidant properties
MedicineTherapeutic potentialImproves glucose metabolism; neuroprotection
IndustryPharmaceuticals & agrochemicalsUtilized in production processes

Mechanism of Action

The mechanism by which 4-(Methoxy(methyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

4-(Methoxy(methyl)amino)-4-oxobutanoic acid can be compared with other similar compounds, such as:

  • 4-(Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol

These compounds share structural similarities but differ in their functional groups and overall chemical properties

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.

Biological Activity

4-(Methoxy(methyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's molecular structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7_{7}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 173.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has shown potential in modulating metabolic pathways and influencing cellular responses, particularly in the context of oxidative stress and inflammation.

Key Mechanisms:

  • Nrf2 Activation : This compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Nrf2 upregulates the expression of antioxidant enzymes, thereby enhancing cellular protection .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity .

Biological Activity

The biological activity of this compound has been explored in several contexts:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential role in protecting cells from oxidative damage.

2. Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce markers of inflammation in animal models. This effect is likely mediated through its influence on cytokine production and signaling pathways associated with inflammation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Diabetes Management

A study investigated the effects of this compound on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential application in treating conditions like Alzheimer's disease .

Data Summary

Biological Activity Effect Observed Study Reference
Antioxidant ActivityReduced ROS levels
Anti-inflammatoryDecreased cytokine levels
Diabetes ManagementLowered blood glucose levels
NeuroprotectionProtection against oxidative stress

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(Methoxy(methyl)amino)-4-oxobutanoic acid, and how can purity be validated post-synthesis?

  • Answer : The compound is typically synthesized via esterification or amidation reactions. For example, a modified procedure involves reacting 4-oxobutanoic acid derivatives with methoxy-methylamine under acidic catalysis (e.g., H₂SO₄) in anhydrous methanol. Post-synthesis, rigorous drying is critical to remove residual methanol, which can interfere with downstream reactions. Purity is validated using ¹H NMR (e.g., δ 3.68 ppm for the methoxy group and δ 9.89 ppm for the carboxylic acid proton) and HPLC (>95% purity threshold). Residual solvents are quantified via gas chromatography .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Answer :

  • ¹H/¹³C NMR : Key peaks include the methoxy singlet (δ ~3.68 ppm, 3H) and carbonyl carbons (δ ~170-175 ppm).
  • FT-IR : Confirms the presence of carboxylic acid (O-H stretch ~2500-3300 cm⁻¹), amide (N-H bend ~1550 cm⁻¹), and carbonyl groups (C=O ~1700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 162.1) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Avoid skin contact due to potential irritation. Waste should be segregated in labeled containers for incineration. Monitor for methanol residues, which require additional ventilation .

Advanced Research Questions

Q. How do competing side reactions impact the stability of this compound in multi-step syntheses, and what mitigation strategies are effective?

  • Answer : The compound’s carboxylic acid group may undergo unintended esterification or decarboxylation under acidic/basic conditions. Mitigation includes:

  • Protecting Groups : Temporarily block the acid group using tert-butyl esters.
  • Stoichiometric Control : Limit excess reagents (e.g., carbodiimides in amide couplings).
  • Real-Time Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) or inline IR spectroscopy to track degradation .

Q. Can computational modeling predict the reactivity of this compound in enzyme-binding studies or catalytic reactions?

  • Answer : Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites, such as the amide nitrogen’s lone pair (reactivity index ~0.85). Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like acyltransferases (ΔG ~-7.2 kcal/mol), guiding applications in biocatalysis .

Q. What role does this compound play in synthesizing bioactive peptidomimetics, and how is regioselectivity achieved?

  • Answer : The compound serves as a β-amino acid analog in peptide chains, enabling protease resistance. Regioselective coupling is achieved via:

  • Activation : Use HATU/DIPEA for amide bond formation at the carboxylic acid.
  • Solvent Optimization : DMF enhances solubility, reducing racemization.
  • Solid-Phase Synthesis : Immobilize the compound on Wang resin to control sequence assembly .

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